molecular formula C18H15O2PS B12838019 Phenyl-phosphonothioic acid diphenyl ester CAS No. 88239-51-4

Phenyl-phosphonothioic acid diphenyl ester

Cat. No.: B12838019
CAS No.: 88239-51-4
M. Wt: 326.4 g/mol
InChI Key: GVFACMYXGCXMKT-UHFFFAOYSA-N
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Description

Phenyl-phosphonothioic acid diphenyl ester is an organophosphorus compound with the chemical formula C18H15O2PS. It is known for its unique structural features, which include a phosphonothioic acid group bonded to two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-phosphonothioic acid diphenyl ester typically involves the reaction of phenylphosphonic dichloride with thiophenol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(O)Cl}_2 + 2 \text{PhSH} \rightarrow \text{PhP(O)(SPh)}_2 + 2 \text{HCl} ] This reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl-phosphonothioic acid diphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl-phosphonothioic acid diphenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used as an additive in polymer production to enhance stability and as a flame retardant

Mechanism of Action

The mechanism of action of phenyl-phosphonothioic acid diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the enzyme and reaction conditions .

Comparison with Similar Compounds

  • Phenyl-phosphonic acid diphenyl ester
  • Diphenyl phosphite
  • Diphenyl phosphonate

Comparison: Phenyl-phosphonothioic acid diphenyl ester is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it more suitable for specific applications such as enzyme inhibition and polymer stabilization .

Biological Activity

Phenyl-phosphonothioic acid diphenyl ester (PPDPE) is an organophosphorus compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, potential applications, and the underlying mechanisms of action.

Chemical Structure and Properties

PPDPE has the molecular formula C18H15O2PSC_{18}H_{15}O_2PS and a molecular weight of approximately 326.35 g/mol. Its structure features a phosphorus atom bonded to two phenyl groups and a thiol group, classifying it within the phosphonothioate family. This unique configuration contributes to its reactivity and biological interactions, making it a subject of interest in various research domains .

Case Study 1: Neurotoxic Effects

A study investigating the neurotoxic effects of organophosphorus compounds highlighted the inhibition of AChE by PPDPE as a critical factor leading to increased acetylcholine levels in synapses, resulting in overstimulation of neurons. This study emphasized the need for careful handling due to the compound's potential toxicity .

Case Study 2: Antimicrobial Efficacy

In an exploratory study on phosphonothioate derivatives, PPDPE was tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of antibacterial activity, suggesting that modifications to its structure could enhance its efficacy as an antimicrobial agent .

Comparative Analysis with Other Organophosphorus Compounds

The following table summarizes the biological activities of PPDPE compared to other known organophosphorus compounds:

Compound NameAChE InhibitionAntimicrobial ActivityAntioxidant Activity
This compound (PPDPE)ModeratePresentPotential
MalathionStrongPresentLimited
ChlorpyrifosStrongLimitedLimited
ParathionStrongPresentLimited

The synthesis of PPDPE typically involves direct esterification methods using phosphorus chemistry techniques. These processes not only yield PPDPE but also allow for exploration into its reactivity and interaction with biological systems . The compound's mechanism of action primarily revolves around its ability to interact with enzymatic pathways, particularly those involving AChE and potentially various microbial targets.

Properties

CAS No.

88239-51-4

Molecular Formula

C18H15O2PS

Molecular Weight

326.4 g/mol

IUPAC Name

diphenoxy-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C18H15O2PS/c22-21(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H

InChI Key

GVFACMYXGCXMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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